

# Replicating key findings of CI-943 preclinical studies

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## Comparison Guide: Preclinical Findings of PN-943

This guide provides an objective comparison of the preclinical performance of PN-943, an oral, gut-restricted  $\alpha 4\beta 7$  integrin antagonist, with other relevant alternatives for the treatment of ulcerative colitis. The data presented is based on available preclinical studies.

### **Data Presentation**

Table 1: In Vitro Potency of PN-943

Compound	Target	In Vitro Potency (IC50)	Species	Reference
PN-943	α4β7 integrin	Higher than PTG-100	Not Specified	[3]

Table 2: Receptor Occupancy of PN-943 vs. PTG-100 in Healthy Volunteers (Single Ascending Dose)[5]



Dose (mg)	PN-943 Max Receptor Occupancy (%) (mean ± SD)	PTG-100 Max Receptor Occupancy (%) (mean ± SD)	PN-943 AUC0- 24 Receptor Occupancy (mean ± SD)	PTG-100 AUC0-24 Receptor Occupancy (mean ± SD)
100	62 ± 11.0	29 ± 7.7	933 ± 299	470 ± 195
300	83 ± 7.9	54 ± 10.0	1542 ± 158	746 ± 199
1000	94 ± 2.0	74 ± 9.7	1944 ± 84	1351 ± 186
1400	95 ± 3.6	N/A	2064 ± 164	N/A

Table 3: Preclinical Pharmacokinetics of PN-943[3]

Species	Systemic Absorption	Key Findings
Animals	Minimal (<1%)	More effective than PTG-100 in target engagement and effects on T-cell trafficking.
Humans	Low systemic exposure	Minimal accumulation with once-daily dosing; dosedependent increases in blood receptor occupancy.

Table 4: Efficacy of PN-943 in a Rat Model of Colitis[3]

Treatment Group	Mean Colon Histopathology Score	Outcome
Vehicle	Not specified	-
PTG-100	Not specified	-
PN-943	Significantly lower than vehicle and PTG-100	Inhibition of colon inflammation.



## **Experimental Protocols**

- 1. In Vivo Model of Colitis:
- Model: Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats is a standard preclinical model for inflammatory bowel disease.
- Procedure: Colitis is induced by intrarectal administration of TNBS.
- Treatment: Animals are treated with PN-943, a comparator (e.g., PTG-100), or vehicle.
- Endpoint: The primary endpoint is the mean colon histopathology score, which assesses the degree of inflammation and tissue damage in the colon.[3]
- 2. Receptor Occupancy Assay:
- Objective: To measure the extent and duration of  $\alpha 4\beta 7$  integrin target engagement by PN- 943 in vivo.
- Subjects: Healthy human volunteers.[5]
- Method: Blood samples are collected at various time points after single ascending doses of PN-943. The percentage of α4β7 integrin receptors on CD4+ memory T cells that are bound by the drug is determined using flow cytometry.
- Parameters Measured: Maximum receptor occupancy (%RO max) and the area under the receptor occupancy-time curve (AUC0-24).[5]
- 3. Pharmacokinetic Analysis:
- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PN-943.
- Samples: Plasma, urine, and fecal samples are collected from healthy human subjects after oral administration of PN-943.[3]
- Method: Concentrations of PN-943 are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4]



 Parameters Measured: Peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and amount of intact drug excreted.[3]

## **Mandatory Visualization**



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Caption: Mechanism of action of PN-943 in blocking T-lymphocyte trafficking to the gut.

This guide summarizes the key preclinical findings for PN-943, highlighting its mechanism of action and providing a comparison with an earlier-generation compound. The data suggests that PN-943 is a potent and gut-restricted antagonist of  $\alpha 4\beta 7$  integrin with potential for the treatment of ulcerative colitis.

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